molecular formula C13H21N3O8S B233461 gamma-Glutamyl-cysteinyl-glutamic acid CAS No. 153147-66-1

gamma-Glutamyl-cysteinyl-glutamic acid

Cat. No. B233461
CAS RN: 153147-66-1
M. Wt: 379.39 g/mol
InChI Key: PKYAVRMYTBBRLS-FXQIFTODSA-N
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Description

Gamma-Glutamyl-cysteinyl-glutamic acid (γ-Glu-Cys-Glu), also known as glutathione (GSH), is a tripeptide molecule that plays a crucial role in maintaining cellular redox homeostasis. It is synthesized in all living organisms and is involved in several biological processes, including detoxification, antioxidant defense, and immune system modulation.

Scientific Research Applications

Glutathione Metabolism and Health Implications

Gamma-Glutamyl-cysteinyl-glutamic acid, commonly known as Glutathione (GSH), plays crucial roles in antioxidant defense, nutrient metabolism, and regulation of various cellular events. It's involved in gene expression, DNA and protein synthesis, cell proliferation and apoptosis, signal transduction, cytokine production, immune response, and protein glutathionylation. Deficiencies in GSH contribute to oxidative stress, impacting aging and the pathogenesis of numerous diseases such as Alzheimer's disease, Parkinson's disease, liver disease, cystic fibrosis, HIV/AIDS, cancer, heart attack, stroke, and diabetes (Wu et al., 2004).

Role in Atherosclerosis and Coronary Heart Disease

Gamma-glutamyl transferase (GGT), an enzyme involved in GSH metabolism, is associated with the risk of atherosclerosis and coronary heart disease (CHD). Elevated GGT activity is linked to several cardio-metabolic risk factors, systemic inflammation, and oxidative stress. Studies suggest GGT's direct involvement in atherosclerosis pathology through promotion of pro-oxidant reactions. However, the molecular mechanisms and the impact of GGT-lowering therapies on CHD outcomes need further investigation (Ndrepepa et al., 2018).

Catalytic, Structural, and Functional Aspects of GGT

Gamma-Glutamyl transpeptidase (GGT) catalyzes the transfer of the gamma-glutamyl moiety of GSH to amino acids and dipeptides. The enzyme plays a pivotal role in maintaining GSH homeostasis and defense against oxidative stress. Understanding the tissue distribution, catalytic properties, and physiological function of GGT is crucial in comprehending its role in health and disease (Tate & Meister, 1981).

Redox Regulation and Drug Resistance

GGT expression is essential for maintaining cysteine levels and, consequently, for glutathione synthesis. It is significantly expressed in tumors, providing access to additional cysteine and aiding in maintaining elevated levels of intracellular glutathione. This expression correlates with drug resistance in clinical settings. Inhibitors of GGT can sensitize tumors to chemotherapy (Hanigan, 2014).

Nonallosteric Feedback Inhibition by Glutathione

Gamma-Glutamyl-cysteine synthetase is regulated by nonallosteric feedback inhibition by glutathione, suggesting a physiological mechanism for the regulation of GSH synthesis. This finding is significant in understanding conditions like 5-oxoprolinuria, where there's a deficiency in glutathione synthetase and consequently glutathione (Richman & Meister, 1975).

properties

CAS RN

153147-66-1

Molecular Formula

C13H21N3O8S

Molecular Weight

379.39 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C13H21N3O8S/c14-6(1-3-9(17)18)11(21)16-8(5-25)12(22)15-7(13(23)24)2-4-10(19)20/h6-8,25H,1-5,14H2,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

PKYAVRMYTBBRLS-FXQIFTODSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

SMILES

C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N

sequence

ECE

synonyms

gamma-Glu-Cys-Glu
gamma-GluCysGlu
gamma-glutamyl-cysteinyl-glutamic acid
gamma-glutamylcysteinylglutamic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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